Cas no 872-85-5 (pyridine-4-carbaldehyde)

El piridina-4-carbaldehído es un compuesto orgánico heterocíclico que contiene un grupo formilo (–CHO) en la posición 4 del anillo de piridina. Este aldehído aromático es un importante intermedio en síntesis orgánica, utilizado en la preparación de fármacos, ligandos y materiales funcionales. Su estructura conjugada permite reacciones de condensación y adición nucleofílica con alta selectividad. Presenta ventajas como alta pureza (>98%), estabilidad bajo condiciones controladas y reactividad predecible en reacciones de formilación. Es particularmente útil en la síntesis de complejos metálicos y compuestos bioactivos debido a su capacidad para coordinar con iones metálicos y participar en reacciones de formación de enlaces C–C.
pyridine-4-carbaldehyde structure
pyridine-4-carbaldehyde structure
Nombre del producto:pyridine-4-carbaldehyde
Número CAS:872-85-5
MF:C6H5NO
Megavatios:107.110001325607
MDL:MFCD00006425
CID:40122
PubChem ID:13389

pyridine-4-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-Pyridinecarboxaldehyde
    • 4-FORMYLPYRIDINE
    • ISONICOTINALDEHYDE
    • ISONICOTINEALDEHYDE
    • PYRIDINE-4-ALDEHYDE
    • PYRIDINE-4-CARBALDEHYDE
    • PYRIDINE-4-CARBOXALDEHYDE
    • TIMTEC-BB SBB004357
    • 4-Formylpyrdine
    • 4-Pyridinealdehyde
    • Isonicotinic aldehyde
    • p-Pyridinealdehyde
    • Pyridine-4-aldehylde
    • Pyridine-3-carboxyaldehyde
    • 4-Pyridine carboxadehyde
    • 4-Pyridinecarboxalde
    • 4-pyridinecarbonaldehyde
    • 4-pyridine-carboxaldehyde
    • 4-pyridinecarboxyaldehyde
    • 4-Pyridylaldehyde
    • Pyridin-4-al
    • pyridin-4-yl-carboxaldehyde
    • pyridine-4-monocarboxaldehyde
    • p-Formylpyridine
    • 4-Pyridinecarbaldehyde
    • BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • (4-Pyridinecarboxaldehyde)
    • 4-picolinaldehyde
    • NSC8953
    • 4-Formyl-pyridine
    • gamma-Formylpyridine
    • piridine-4-aldehyde
    • pyridine 4
    • pyridine 4-aldehyde
    • zlchem 250
    • 4-pyrid
    • Isonicotinaldehyde (8CI)
    • 4-Pyridylcarboxyaldehyde
    • NSC 8953
    • p-Pyridylaldehyde
    • Pyridin-4-carboxaldehyde
    • Pyridin-4-ylcarboxaldehyde
    • γ-Formylpyridine
    • DTXSID1061237
    • I3-Formylpyridine
    • 4-pyrdinecarboxaldehyde
    • Q-101279
    • 4formylpyridine
    • SCHEMBL4027783
    • A-Formylpyridine
    • CS-D1135
    • 4-pyridine carboxaldehyde
    • pyridine 4-carboxaldehyde
    • 4-pyridine carbaldehyde
    • SCHEMBL28473
    • 4Pyridinealdehyde
    • 4-pyridincarboxaldehyde
    • pPyridinealdehyde
    • AS-30155
    • 4-pyridinecaboxaldehyde
    • pyridine4-carboxaldehyde
    • Q23636732
    • Pyridine4carbaldehyde
    • UNII-P577557492
    • 4-pyridylformaldehyde
    • AB00754
    • DTXCID3048574
    • AI3-33232
    • P577557492
    • pyridine-4carboxaldehyde
    • 4-pyridine-formaldehyde
    • 4-Pyridinecarboxaldehyde, 97%
    • DB-031936
    • pyridine, 4-formyl-
    • EN300-18111
    • CHEMBL2251606
    • 4 -pyridinecarboxaldehyde
    • EINECS 212-832-3
    • NSC-8953
    • pyridin-4-carbaldehyde
    • pyridine 4-carbaldehyde
    • carbonyl-1,4-dihydropyridine
    • 4-pyridine carboaldehyde
    • EC 212-832-3
    • F1294-0084
    • BBL025920
    • pyridine4-carbaldehyde
    • AKOS000119727
    • 4pyridylaldehyde
    • MFCD00006425
    • STL281177
    • NS00003365
    • AC-2103
    • PYRIDIN-4-ALDEHYDE
    • 872-85-5
    • 4-pyridinecarbox-aldehyde
    • Pyridine4carboxaldehyde
    • Z57161993
    • 4-pyridinecarboaldehyde
    • I0143
    • pyridine-4 carbaldehyde
    • Pyridine-4-ylcarboxaldehyde
    • 4-Pyridinecarboxaldehyde ,98%
    • Isonicotinaldehyde (4-Pyridinecarboxaldehyde)
    • 4-Pyridinecarboxaldehyde,Isonicotinaldehyde
    • pyridine-4-carbaldehyde
    • MDL: MFCD00006425
    • Renchi: 1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H
    • Clave inchi: BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=CN=CC=1
    • Brn: 105342

Atributos calculados

  • Calidad precisa: 107.037114g/mol
  • Carga superficial: 0
  • XLogP3: 0.4
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 107.037114g/mol
  • Masa isotópica única: 107.037114g/mol
  • Superficie del Polo topológico: 30Ų
  • Recuento de átomos pesados: 8
  • Complejidad: 76.6
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Henrys Law Constant: 1.77e-07 atm-m3/mole
  • Color / forma: Liquid
  • Denso: 1.137 g/mL at 20 °C(lit.)
  • Punto de fusión: -4--2 ºC
  • Punto de ebullición: 187°C(lit.)
  • Punto de inflamación: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • índice de refracción: n20/D 1.544(lit.)
  • PH: 7-8 (H2O, 20℃)(saturated aqueous solution)
  • Disolución: 20g/l
  • Coeficiente de distribución del agua: 20 g/L (20 ºC)
  • PSA: 29.96000
  • Logp: 0.89410
  • PKA: 12.05(at 30℃)
  • Sensibilidad: Air Sensitive
  • Disolución: Soluble in water and diethyl ether, water soluble 20 g/l (20 ° C).

pyridine-4-carbaldehyde Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 1989
  • Wgk Alemania:1
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Código F de la marca fuka:8-10-23
  • Rtecs:NR9400000
  • Señalización de mercancías peligrosas: C Xi
  • Grupo de embalaje:III
  • TSCA:Yes
  • Condiciones de almacenamiento:2-8°C
  • Categoría de embalaje:III
  • Términos de riesgo:R10; R36/37/38
  • Período de Seguridad:3.2
  • Nivel de peligro:3

pyridine-4-carbaldehyde Datos Aduaneros

  • Código HS:2933399010
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

pyridine-4-carbaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
AN HUI ZE SHENG Technology Co., Ltd.
P991455-500g
4-Pyridinecarboxaldehyde
872-85-5
500g
¥3720.00 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P019A-100g
pyridine-4-carbaldehyde
872-85-5 98%
100g
¥467.0 2022-09-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P019A-25g
pyridine-4-carbaldehyde
872-85-5 98%
25g
¥170.0 2022-09-13
AN HUI ZE SHENG Technology Co., Ltd.
C13184-100gr
4-Pyridinecarboxaldehyde
872-85-5 98%
100gr
¥2126.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
P991455-250g
4-Pyridinecarboxaldehyde
872-85-5
250g
¥2520.00 2023-09-15
BAI LING WEI Technology Co., Ltd.
OR5048-500g
Isonicotinaldehyde
872-85-5
500g
¥ 4686 2022-07-11
BAI LING WEI Technology Co., Ltd.
P62402-25G
4-Pyridinecarboxaldehyde
872-85-5 97%
25G
¥ 280 2022-07-11
BAI LING WEI Technology Co., Ltd.
081651-100g
Pyridine-4-carbaldehyde
872-85-5 97%
100g
¥ 2960 2022-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0143-25ml
pyridine-4-carbaldehyde
872-85-5 96.0%(GC)
25ml
¥410.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P019A-25g
pyridine-4-carbaldehyde
872-85-5 98%
25g
¥170.0 2022-05-30

pyridine-4-carbaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Water Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 60 °C
Referencia
Metal-free nitrogen -doped carbon nanosheets: a catalyst for the direct synthesis of imines under mild conditions
Wang, Kaizhi; et al, Green Chemistry, 2019, 21(9), 2448-2461

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  5 min, rt
Referencia
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; et al, Polymer International, 2017, 66(3), 428-435

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Referencia
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Dichloromethane
Referencia
Regeneration of carbonyl compounds by oxidative cleavage of carbon-nitrogen double bonds with molecular oxygen in the presence of copper(I) chloride/kieselguhr as catalyst
Hashemi, Mohammed M.; et al, Synthetic Communications, 2001, 31(2), 295-299

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Oxygen ,  Cesium fluoride Solvents: Ethyl acetate ;  15 h, 25 °C
Referencia
Transition-Metal-Free Oxidation of Benzylic C-H Bonds of Six-Membered N-Heteroaromatic Compounds
Gao, Xianying; et al, Journal of Organic Chemistry, 2019, 84(7), 4040-4049

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.2 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Referencia
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Chromic acid (H2CrO4) (silica bound) Catalysts: Silica ;  5 min, rt
Referencia
Microwave-assisted Chemoselective regeneration of carbonyl compounds from Oximes by silica chromate/WET SiO2 under solvent-free conditions
Zolfigol, Mohammad Ali; et al, Phosphorus, 2006, 181(11), 2453-2458

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
Referencia
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: 2142695-99-4 Solvents: Acetonitrile ;  20 h, 30 °C
Referencia
Visible-light-responsive catalysis of a zinc-introduced lacunary disilicoicosatungstate for the deoxygenation of pyridine N-oxides
Jeong, Jinu; et al, New Journal of Chemistry, 2017, 41(22), 13226-13229

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, rt
Referencia
Iron-catalyzed oxidative C-C(vinyl) σ-bond cleavage of allylarenes to aryl aldehydes at room temperature with ambient air
Liu, Binbin; et al, Chemical Communications (Cambridge, 2019, 55(33), 4817-4820

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: 2032417-67-5 Solvents: Dimethylformamide ;  15 min, 30 °C; 2 h, reflux
Referencia
Silver-sulphur oxido-vanadium cluster: A newly born catalyst for direct reduction of aryl carboxylic acids to aldehydes via Mars and van Krevelen mechanism
Das, Biraj; et al, ChemistrySelect, 2016, 1(13), 3750-3756

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Aluminate(1-), hydro(2-methyl-2-propanolato)bis(2-methylpropyl)-, lithium (1:1),… Solvents: Toluene ;  0 °C
Referencia
Application of Flow Chemistry to the Selective Reduction of Esters to Aldehydes
Munoz, Juan de M.; et al, European Journal of Organic Chemistry, 2012, 2012(2), 260-263

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Cupric chloride ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
Referencia
Effect of metal ions in organic synthesis. XXXV. Aldehydes from acylhydrazines by reduction with sodium borohydride in the presence of cupric chloride
Attanasi, Orazio A.; et al, Organic Preparations and Procedures International, 1988, 20(4), 405-8

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, 60 °C
Referencia
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  20 h, 1 atm, 110 °C
Referencia
Iron-catalyzed aerobic oxidative cleavage of the C-C σ-bond using air as the oxidant: chemoselective synthesis of carbon chain-shortened aldehydes, ketones and 1,2-dicarbonyl compounds
Xing, Qi; et al, Chemical Communications (Cambridge, 2016, 52(3), 489-492

Synthetic Routes 16

Condiciones de reacción
Referencia
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Aluminate(1-), tris(N-hexyl-1-hexanaminato)hydro-, sodium, (T-4)- Solvents: Tetrahydrofuran
Referencia
Conversion of aromatic nitriles to aldehydes by sodium tris(dialkylamino)aluminum hydrides
Cha, Jin Soon; et al, Organic Preparations and Procedures International, 1994, 26(5), 583-8

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Citric acid ,  Potassium chloride Solvents: Water
Referencia
Electroorganic preparations. XI. Reduction of isonicotinic acid in acid solution
Lund, Henning, Acts Chem. Scand., 1963, 17(4), 972-8

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.17 h, reflux
Referencia
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; et al, Synthetic Communications, 2003, 33(11), 1839-1844

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
Electroorganic preparations. XIII. Reduction of isonicotinic amide and related compounds
Lund, Henning, Acta Chemica Scandinavica, 1963, 17(8), 2325-40

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dichloromethane ;  10 min, rt; 60 min, rt
Referencia
[Hydroxy(tosyloxy)iodo]benzene-mediated regeneration of carbonyl compounds by cleavage of carbon nitrogen double bonds
Aneja, Deepak K.; et al, Comptes Rendus Chimie, 2014, 17(9), 881-889

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: Ammonia Solvents: Chloroform ,  Water ;  60 min, rt
Referencia
Selective oxidation of hydrazides using o-iodoxybenzoic acid to carboxylic acids, esters, and aldehydes
Takale, Balaram S.; et al, Chemistry Letters, 2010, 39(6), 546-547

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Cobalt chloride (CoCl2)
Referencia
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  10.4 h, rt
Referencia
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Toluene ;  rt → 120 °C; 48 h, 50 atm, 120 °C
Referencia
Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2
Reis, Patricia M.; et al, Tetrahedron Letters, 2009, 50(8), 949-952

Synthetic Routes 26

Condiciones de reacción
Referencia
Aliphatic and alicyclic aldehydes: synthesis by hydrolysis
Plietker, B., Science of Synthesis, 2007, 25, 151-197

Synthetic Routes 27

Condiciones de reacción
1.1 Reagents: Silica (phosphorous trichloride reaction product) ,  Phosphorus trichloride (silica reaction product) Catalysts: Bromine Solvents: Acetonitrile ;  10 min, reflux
Referencia
Silphos [PCl3-n(SiO2)n], a heterogeneous phosphine reagent mediated the conversion of oximes to nitriles and amides or carbonyl compounds
Iranpoor, Nasser; et al, Letters in Organic Chemistry, 2006, 3(4), 267-270

Synthetic Routes 28

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Copper chloride dihydrate Solvents: Dimethyl sulfoxide ;  45 h, 100 °C
Referencia
Copper-catalyzed selective oxygenation of methyl and benzyl substituents in pyridine with O2
Abe, Tsukasa; et al, Chemistry Letters, 2017, 46(3), 348-350

Synthetic Routes 29

Condiciones de reacción
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Referencia
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Routes 30

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Gold (ZnO-supported) Solvents: Chloroform ;  24 h, rt
Referencia
On/Off O2 Switchable Photocatalytic Oxidative and Protodecarboxylation of Carboxylic Acids
Bazyar, Zahra; et al, Journal of Organic Chemistry, 2019, 84(21), 13503-13515

pyridine-4-carbaldehyde Raw materials

pyridine-4-carbaldehyde Preparation Products

pyridine-4-carbaldehyde Proveedores

atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:872-85-5)pyridine-4-carbaldehyde
Número de pedido:CL5351
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:24
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:872-85-5)4-Pyridinecarboxaldehyde
Número de pedido:1932031
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:04
Precio ($):discuss personally

pyridine-4-carbaldehyde Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:872-85-5)pyridine-4-carbaldehyde
A1204140
Pureza:99%
Cantidad:500g
Precio ($):197.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-85-5)4-Pyridinecarboxaldehyde
sfd5414
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe